molecular formula C14H13N5OS3 B2737209 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 894008-96-9

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2737209
CAS No.: 894008-96-9
M. Wt: 363.47
InChI Key: BMFGXTJNCJSEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic compound designed for exploratory biological research. This molecule integrates a pyridazine core linked via a thioether bridge to an acetamide moiety bearing a thiazole ring. This structural motif is frequently investigated in medicinal chemistry for its potential to interact with key biological targets. The core components of this compound—the thiazole and pyridazine rings—are recognized for their significant pharmacological potential. Thiazole derivatives constitute a major class of heterocyclic compounds with a noted affinity for various biological targets implicated in cancer development . Specifically, molecules featuring the 2-acetamidothiazole unit have been explored as novel tubulin polymerization inhibitors, a validated target for anticancer therapy . Similarly, pyridazine derivatives have been identified in research as scaffolds with potential anti-angiogenic activity, hindering the process of new blood vessel formation that tumors require to grow . The combination of these systems in a single molecule suggests potential application in oncology research, particularly in the disruption of microtubule dynamics and the induction of apoptosis in proliferating cells. Researchers may find this compound valuable for in vitro studies aimed at evaluating antiproliferative activity against a panel of cancer cell lines. Its mechanism of action is hypothesized to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and the activation of caspase enzymes, a key step in the apoptotic pathway . As with any investigative tool, further studies are required to fully elucidate its potency, selectivity, and mechanism. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS3/c1-8-13(23-9(2)16-8)10-3-4-12(19-18-10)22-7-11(20)17-14-15-5-6-21-14/h3-6H,7H2,1-2H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFGXTJNCJSEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinyl Intermediate: Starting with a pyridazine derivative, such as 3-chloropyridazine, which undergoes nucleophilic substitution with 2,4-dimethylthiazole to form the 6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl intermediate.

    Thioether Formation: The intermediate is then reacted with a thiol compound, such as thioacetic acid, under basic conditions to form the thioether linkage.

    Acetamide Formation: Finally, the thioether intermediate is reacted with 2-aminothiazole in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogens in the heterocyclic rings, potentially leading to ring opening or hydrogenation.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the heterocyclic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structural Overview

This compound is characterized by the presence of several functional groups:

  • Thiazole ring : Known for its diverse pharmacological properties.
  • Pyridazine ring : Enhances interaction with biological targets.
  • Acetamide group : Contributes to the compound's reactivity and potential therapeutic effects.

The biological activity of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide has been explored in several studies, indicating its potential in various therapeutic areas:

  • Anticancer Activity : The thiazole and pyridazine derivatives have shown promising results against various cancer cell lines. For instance, compounds with similar structures demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung adenocarcinoma (A549) cells .
  • Anticonvulsant Properties : Research has indicated that thiazole-linked compounds exhibit anticonvulsant activity. A study highlighted that certain derivatives provided protection in electroshock seizure tests, suggesting potential use in epilepsy treatment .
  • Antimicrobial Effects : The thiazole moiety is often associated with antimicrobial properties. Compounds derived from thiazoles have been reported to possess activity against various bacterial strains, making them candidates for antibiotic development .

Case Study 1: Anticancer Evaluation

In a study examining a series of thiazole-pyridazine hybrids, one compound showed an IC50 value of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil (IC50 6.14 μM). The presence of electron-withdrawing groups was critical for enhancing anticancer efficacy .

Case Study 2: Anticonvulsant Activity

Another investigation focused on the synthesis of thiazole derivatives that were tested for their anticonvulsant properties. Certain compounds exhibited up to 100% protection in seizure models, indicating their potential as therapeutic agents for seizure disorders .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The compound shares structural similarities with benzothiazole, triazole, and pyridazine derivatives. Below is a comparative analysis of key analogs:

Compound Key Structural Features Biological Activity ED₅₀/IC₅₀ Reference
Target Compound Pyridazine-thio-thiazole-acetamide Not fully characterized (inferred: potential kinase/anticonvulsant activity) N/A N/A
5i () Benzothiazole-triazole-thioacetamide Anticonvulsant (MES test) 50.8 mg/kg (MES), 76.0 mg/kg (scPTZ)
5j () Fluorobenzyl-substituted benzothiazole-triazole-thioacetamide Enhanced anticonvulsant activity 54.8 mg/kg (MES), 52.8 mg/kg (scPTZ)
9c () Phenoxymethyl-benzimidazole-triazole-thioacetamide with bromophenyl-thiazole Docking studies suggest α-glucosidase inhibition N/A (in silico activity demonstrated)
41 () Pyrazole-thiazole-acetamide with methyl-phenyl substitutions Antiproliferative activity (specific targets not detailed) N/A

Key Observations

Substituent Effects on Activity: Fluorinated aryl groups (e.g., 5j in ) improve anticonvulsant potency and protective index (PI = 9.30 in scPTZ) compared to non-fluorinated analogs .

Role of Heterocyclic Cores :

  • Pyridazine-thio-thiazole systems (target compound) may offer unique kinase inhibition profiles due to planar aromaticity and sulfur-mediated hydrogen bonding, akin to pyridazine-based kinase inhibitors in preclinical studies .
  • Triazole-thioacetamide linkers (e.g., 5i, 5j) improve metabolic stability and blood-brain barrier penetration, critical for CNS-targeted agents .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves nucleophilic substitution between pyridazine-thiols and bromoacetamide intermediates, similar to methods described for analogs in and .

Physicochemical Properties

Property Target Compound 5j () 9c ()
Molecular Weight ~407.5 g/mol 457.5 g/mol 582.5 g/mol
LogP (Predicted) 2.8 3.5 4.1
Hydrogen Bond Donors 2 3 3
Rotatable Bonds 6 8 10

Higher logP values in bromophenyl-substituted analogs (e.g., 9c) correlate with increased membrane permeability but may reduce aqueous solubility .

Biological Activity

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound characterized by its thiazole and pyridazine moieties. This structural combination suggests potential biological activities, particularly in medicinal chemistry. The thiazole ring is known for its diverse pharmacological properties, while the pyridazine component may enhance the compound's interaction with biological targets .

Structural Features

The compound features:

  • Thiazole moiety : Known for antimicrobial and anticancer activities.
  • Pyridazine moiety : Associated with various therapeutic effects, including modulation of cell proliferation.
  • Thioether linkage : Enhances chemical reactivity and potential interactions with biomolecules.

Antimicrobial Activity

Compounds similar to 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide have demonstrated significant antimicrobial properties. For instance, thiazole derivatives are often evaluated for their ability to inhibit bacterial growth. A structure-activity relationship (SAR) study indicated that modifications in the thiazole ring could enhance antimicrobial potency .

Anticancer Potential

Research has shown that thiazole and pyridazine derivatives can exhibit anticancer activities. In vitro studies have reported that certain compounds within this structural class inhibit cancer cell proliferation effectively. For example, derivatives similar to 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide have been tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range .

Leishmanicidal Activity

Recent studies have identified hybrid compounds containing thiazole as promising agents against leishmaniasis. These compounds were shown to reduce the survival of intracellular amastigotes and promote significant ultrastructural changes in parasites . The potential of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide in treating leishmaniasis warrants further investigation.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in pathogen metabolism.
  • Cell Cycle Disruption : Some derivatives interfere with tubulin polymerization, leading to cell cycle arrest in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Thiazole-containing compounds may induce oxidative stress in target cells, contributing to their cytotoxic effects.

Case Studies

  • Antimalarial Activity : A series of thiazole analogs were synthesized and tested against Plasmodium falciparum, revealing significant antimalarial activity correlated with structural modifications on the N-aromatic amide group .
  • Cytotoxicity Studies : In vitro cytotoxicity assays demonstrated that certain derivatives exhibited low toxicity against mammalian cell lines while maintaining potent activity against various pathogens .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
2-AminothiazoleThiazole ringAntimicrobial
PyridazinonePyridazine ringAnticancer
ThioacetamideThioether linkageEnzyme inhibitor

This table highlights the unique structural aspects of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide that may confer a diverse range of biological activities compared to simpler analogs .

Q & A

Basic Research Questions

Q. What synthetic strategies are reported for preparing 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis involving thiol-alkylation of pyridazine intermediates with thiazole-containing acetamide derivatives. Key steps include solvent selection (e.g., DMF or glacial acetic acid), catalyst optimization (e.g., triethylamine for deprotonation), and temperature control (reflux at 80–100°C). For example, analogous compounds achieved 45–58% yields via controlled addition of aryl halides to thiol intermediates .
  • Yield Optimization : Use iterative Design of Experiments (DoE) to test solvent polarity (e.g., DMSO vs. THF), stoichiometric ratios (1:1.2 thiol:alkylating agent), and catalyst loadings. Purification via recrystallization (ethanol/water mixtures) improves purity .

Q. How are structural features of this compound confirmed, and what analytical techniques are critical for validation?

  • Analytical Workflow :

  • IR Spectroscopy : Confirms thioamide (–C=S) stretches at 1150–1250 cm⁻¹ and acetamide (–NHCO–) at 1650–1700 cm⁻¹ .
  • NMR : ¹H/¹³C NMR identifies pyridazine (δ 7.2–8.5 ppm) and thiazole (δ 6.8–7.1 ppm) protons, with DEPT-135 clarifying quaternary carbons .
  • Elemental Analysis : Validates purity (C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. What mechanistic insights exist for the thiol-alkylation step in synthesizing this compound?

  • Reaction Mechanism : The nucleophilic thiolate (generated via base-mediated deprotonation) attacks the electrophilic pyridazine carbon, followed by SN2 displacement. Solvent polarity (e.g., DMF stabilizes intermediates) and steric hindrance from 2,4-dimethylthiazole influence reaction rates. Computational studies (DFT) suggest transition-state stabilization via hydrogen bonding with aprotic solvents .
  • Contradiction Analysis : Conflicting reports on regioselectivity in pyridazine-thiol coupling (C-3 vs. C-6 positions) may arise from electronic effects of substituents. Use Hammett plots to correlate substituent σ values with reaction outcomes .

Q. How can biological activity assays be designed to evaluate this compound’s potential as a kinase inhibitor?

  • Methodology :

  • In Vitro Kinase Assays : Use recombinant kinases (e.g., JAK2 or EGFR) with ATP-Glo™ luminescence to measure IC₅₀. Include positive controls (e.g., staurosporine) .
  • Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Compare dose-response curves (1–100 µM) with structure-activity relationships (SAR) of thiazole modifications .
    • Data Interpretation : Address contradictions in activity (e.g., low potency in kinase assays but high cellular efficacy) by assessing membrane permeability (LogP via HPLC) or off-target effects (proteome-wide profiling) .

Q. What computational tools are recommended for predicting binding modes of this compound with biological targets?

  • In Silico Workflow :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
    • Validation : Cross-reference docking results with crystallographic data (PDB entries for related thiazole-acetamide complexes) .

Q. How can solvent effects and catalyst selection improve enantiomeric purity in asymmetric syntheses of related acetamides?

  • Catalyst Screening : Test chiral phosphoric acids (e.g., TRIP) or Pd-BINAP complexes for enantioselective thiol-alkylation. Polar solvents (acetonitrile) enhance asymmetric induction .
  • Analysis : Use chiral HPLC (Chiralpak IA column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) to quantify enantiomeric excess (ee >90% target) .

Data Contradiction and Optimization

Q. How should researchers resolve discrepancies in reported biological activities across studies?

  • Root Causes : Variability may stem from assay conditions (e.g., serum concentration in cell cultures) or compound degradation (hydrolysis of thioacetamide in PBS).
  • Mitigation : Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) and validate compound stability via LC-MS before testing .

Q. What strategies address low yields in multi-step syntheses of this compound?

  • Process Optimization :

  • Stepwise Monitoring : Use TLC/HPLC to identify bottlenecks (e.g., incomplete thiol activation).
  • Microwave-Assisted Synthesis : Reduce reaction times (30 min vs. 12 h) and improve yields by 15–20% via controlled dielectric heating .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.